Lipophilicity (LogP) Differential: 6-Methyl-1,2-dihydroquinazoline vs. 6-Methyl-1,4-dihydroquinazoline
The 1,2-dihydro regioisomer exhibits a computed LogP of 1.37 (ChemSrc) and XLogP3 of 1.5 (PubChem), compared to the 1,4-dihydro regioisomer which shows a LogP of 1.52 (ChemSrc) and XLogP3 of 1.1 (PubChem) . While the absolute values differ between calculation methods, both consistently indicate a lipophilicity difference between the two regioisomers. This differential arises from the distinct electronic environment created by the amidine-like N–C–N motif in the 1,2-dihydro isomer versus the N–C=C–N motif in the 1,4-dihydro isomer, which alters the compound's partitioning behavior and potential membrane permeability [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.37050 (ChemSrc); XLogP3 = 1.5 (PubChem) |
| Comparator Or Baseline | 6-Methyl-1,4-dihydroquinazoline (CAS 1150617-85-8): LogP = 1.52240 (ChemSrc); XLogP3 = 1.1 (PubChem) |
| Quantified Difference | ΔLogP (ChemSrc) = -0.1519; ΔXLogP3 (PubChem) = +0.4. Direction of difference depends on computational method, but non-zero differential is consistently observed. |
| Conditions | Computed physicochemical properties; ChemSrc uses ACD/Labs algorithm; PubChem uses XLogP3 algorithm. |
Why This Matters
Lipophilicity differences between regioisomers directly influence pharmacokinetic parameters including membrane permeability, solubility, and metabolic stability, making the correct isomer essential for consistent biological assay results.
- [1] PubChem Compound Summary CID 22947581 and CID 40152330. Computed XLogP3 values: 1.5 vs. 1.1 respectively. National Center for Biotechnology Information. Accessed May 2026. View Source
